![molecular formula C8H8N4O3 B2775707 Methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate CAS No. 1443978-77-5](/img/structure/B2775707.png)
Methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
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Overview
Description
“Methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate” is a chemical compound . It is a derivative of the [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold . This scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality has been performed . This process comprehensively explores the reaction scope and overcomes some of the previously reported difficulties in introducing functional groups on this structural template .Molecular Structure Analysis
The molecular structure of this compound is characterized by a [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one core . The core is decorated with various functional groups, including an endocyclic amide nitrogen and an ester functionality .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the use of eco-compatible catalysts and reaction conditions . The process involves a sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 194.15 and a molecular formula of C7H6N4O3 .Scientific Research Applications
- Atorvastatin and Sunitinib , both successful drugs, contain a pyrrole-3-carboxylic acid substructure similar to our compound. Researchers explore derivatives like ours for potential therapeutic applications .
- The synthesis of pyrrolin-4-ones (including our compound) from α-amino ynones and three-component reactions of 2,3-diketo esters, amines, and ketones has shown significant scope .
- Our compound’s structure suggests potential bioactivity. Researchers have synthesized related derivatives and evaluated their antioxidant potential using assays like DPPH .
Medicinal Chemistry and Drug Development
Organic Synthesis and Methodology
Biological Activity and Antioxidant Potential
Future Directions
properties
IUPAC Name |
methyl 6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-4-3-12-6(7(13)9-4)5(10-11-12)8(14)15-2/h3H,1-2H3,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFBSLUOUOKWMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)OC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate |
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